molecular formula C26H16 B12339344 Benzo[j]fluoranthene, 8-phenyl-

Benzo[j]fluoranthene, 8-phenyl-

Cat. No.: B12339344
M. Wt: 328.4 g/mol
InChI Key: COMUNSYABKDQED-UHFFFAOYSA-N
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Description

Benzo[j]fluoranthene, 8-phenyl- is an organic compound classified as a polycyclic aromatic hydrocarbon (PAH) It is a colorless solid with the chemical formula C20H12 This compound is poorly soluble in most solvents and is known for its complex structure, which includes fused aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[j]fluoranthene, 8-phenyl- typically involves the cyclization of appropriate precursors under high-temperature conditions. One common method is the flash vacuum thermolysis (FVT) of 2-(1-chloroethenyl)benzo[c]phenanthrene or 6-(1-chloroethenyl)chrysene at temperatures above 900°C, followed by ring rearrangements to yield benzo[j]fluoranthene . Another approach involves the conversion of benzo[k]fluoranthene to benzo[j]fluoranthene via FVT at temperatures of at least 1100°C .

Industrial Production Methods

Industrial production of benzo[j]fluoranthene, 8-phenyl- is not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for industrial purposes, provided the necessary equipment and safety measures are in place.

Chemical Reactions Analysis

Types of Reactions

Benzo[j]fluoranthene, 8-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of benzo[j]fluoranthene, 8-phenyl- include strong oxidizing agents, bases, and diazo compounds. These reactions often require specific conditions, such as high temperatures or the presence of catalysts .

Major Products

The major products formed from the reactions of benzo[j]fluoranthene, 8-phenyl- include phenols, dihydrodiols, and various substituted derivatives.

Comparison with Similar Compounds

Benzo[j]fluoranthene, 8-phenyl- can be compared with other similar polycyclic aromatic hydrocarbons, such as:

  • Benzo[a]fluoranthene
  • Benzo[b]fluoranthene
  • Benzo[k]fluoranthene
  • Benzo[e]fluoranthene

These compounds share similar structures but differ in the arrangement of their aromatic rings and their chemical properties. Benzo[j]fluoranthene, 8-phenyl- is unique due to its specific ring structure and the presence of a phenyl group, which influences its reactivity and applications .

Properties

Molecular Formula

C26H16

Molecular Weight

328.4 g/mol

IUPAC Name

9-phenylpentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12,14,16(20),17-decaene

InChI

InChI=1S/C26H16/c1-2-8-17(9-3-1)23-16-24-21-14-6-10-18-11-7-15-22(25(18)21)26(24)20-13-5-4-12-19(20)23/h1-16H

InChI Key

COMUNSYABKDQED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)C5=CC=CC6=C5C3=CC=C6

Origin of Product

United States

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